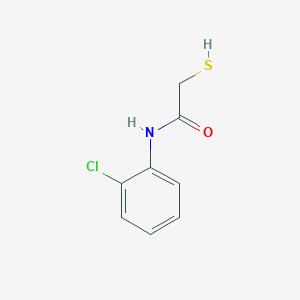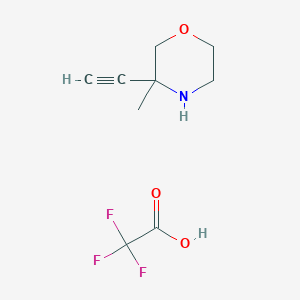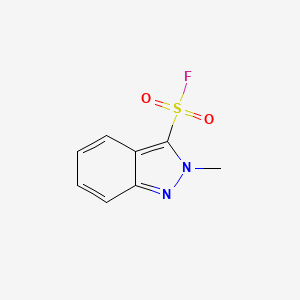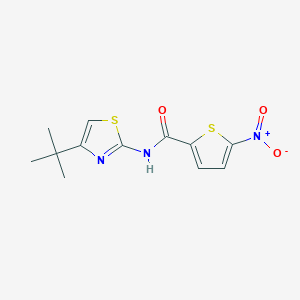![molecular formula C18H25N3O3 B2415910 3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide CAS No. 1333962-89-2](/img/structure/B2415910.png)
3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MPAA and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPAA involves its ability to inhibit the activity of histone deacetylase enzymes. This inhibition leads to an increase in the acetylation of histones, which results in changes in gene expression. This change in gene expression can lead to the activation of genes that are involved in cell growth and differentiation, as well as the inhibition of genes that are involved in cell proliferation.
Efectos Bioquímicos Y Fisiológicos
MPAA has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, MPAA has also been shown to have anti-inflammatory properties. This compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPAA in lab experiments is its ability to selectively inhibit the activity of histone deacetylase enzymes. This selectivity allows for the targeted regulation of gene expression, which can be useful in studying the role of specific genes in various biological processes. However, one limitation of using MPAA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MPAA. One direction is the development of more selective inhibitors of histone deacetylase enzymes that have fewer side effects than MPAA. Another direction is the study of the effects of MPAA on other biological processes, such as the immune system and neurodegenerative diseases. Additionally, the potential use of MPAA in combination with other anti-cancer agents is an area of future research.
Métodos De Síntesis
The synthesis of MPAA involves several steps, including the reaction of 3-methyl-2-butanone with sodium hydride, which results in the formation of 3-methyl-2-buten-1-ol. This intermediate is then reacted with 2-phenylacetamide to form the corresponding imine, which is reduced with sodium borohydride to give the desired product, MPAA.
Aplicaciones Científicas De Investigación
MPAA has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. One of the enzymes that MPAA has been found to inhibit is histone deacetylase, which is involved in the regulation of gene expression. This inhibition has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
3-methyl-2-[(2-phenylacetyl)amino]-N-[2-(prop-2-enoylamino)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-15(22)19-10-11-20-18(24)17(13(2)3)21-16(23)12-14-8-6-5-7-9-14/h4-9,13,17H,1,10-12H2,2-3H3,(H,19,22)(H,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFYQBGBBQVPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCNC(=O)C=C)NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)

![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2415833.png)
![1-[4-(2-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2415834.png)

![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)

![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)
